

Independent Verification of "Antifungal Agent 21" Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: Antifungal agent 21

Cat. No.: B15600926

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported in vitro performance of the novel antifungal candidate, "**Antifungal Agent 21**" (identified in research literature as K21), against established antifungal agents. The data herein is compiled from publicly available scientific literature to offer an independent verification of its research findings.

Executive Summary

Antifungal Agent 21 (K21) is a membrane-rupturing antimicrobial compound derived from a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS).^{[1][2]} Published research highlights its rapid, fungicidal activity, particularly against fluconazole-resistant *Candida* species. This guide presents a comparative analysis of its in vitro efficacy against key fungal pathogens alongside leading antifungal drugs from the polyene, azole, and echinocandin classes.

Performance Comparison: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **Antifungal Agent 21** and comparator drugs against various *Candida* species. Lower MIC values indicate greater potency.

Table 1: Comparative MIC (µg/mL) Against *Candida albicans*

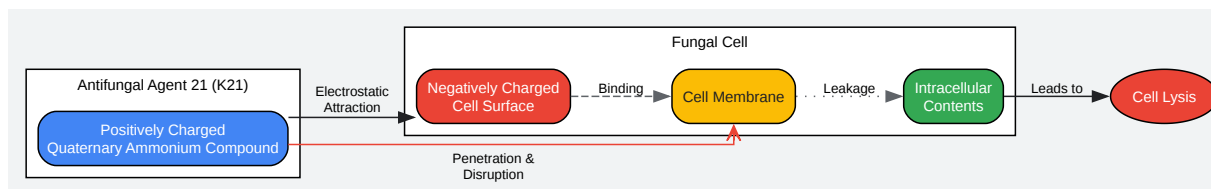
Antifungal Agent	C. albicans (ATCC 90028)	C. albicans (Fluconazole-Resistant Strains)
Antifungal Agent 21 (K21)	62.48	62.48
Fluconazole	0.12 - 1	≥ 64
Amphotericin B	0.5	0.06 - 1.0
Caspofungin	0.064 - 0.25	0.015 - 1.0
Voriconazole	≤ 0.09	0.09 - 3.12

Table 2: Comparative MIC (μg/mL) Against Non-albicans Candida Species

Antifungal Agent	C. glabrata (ATCC 26512)	C. krusei (ATCC 2159)	C. parapsilosis (ATCC 22019)	C. tropicalis (ATCC 950)
Antifungal Agent 21 (K21)	62.48	62.48	62.48	62.48
Fluconazole	8 - 32	≥ 64	1 - 4	2 - 8
Amphotericin B	0.125 - 0.38	0.19 - 0.5	0.016 - 0.125	0.094 - 0.25
Caspofungin	≤ 0.03	0.25 - 1	1 - 2	0.06 - 32
Voriconazole	0.12 - 1	0.5	0.008 - 0.06	≤ 0.03

Mechanism of Action

Antifungal Agent 21 exerts its effect through a rapid, direct action on the fungal cell membrane. The positively charged quaternary ammonium groups of K21 are electrostatically attracted to the negatively charged components of the fungal cell surface. Following this initial binding, the long 18-carbon chain tails of the molecule are believed to penetrate and disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately, cell lysis.[3] This mechanism of action is distinct from that of azoles, which inhibit ergosterol synthesis, and echinocandins, which target cell wall glucan synthesis.



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Mechanism of Action of **Antifungal Agent 21** (K21).

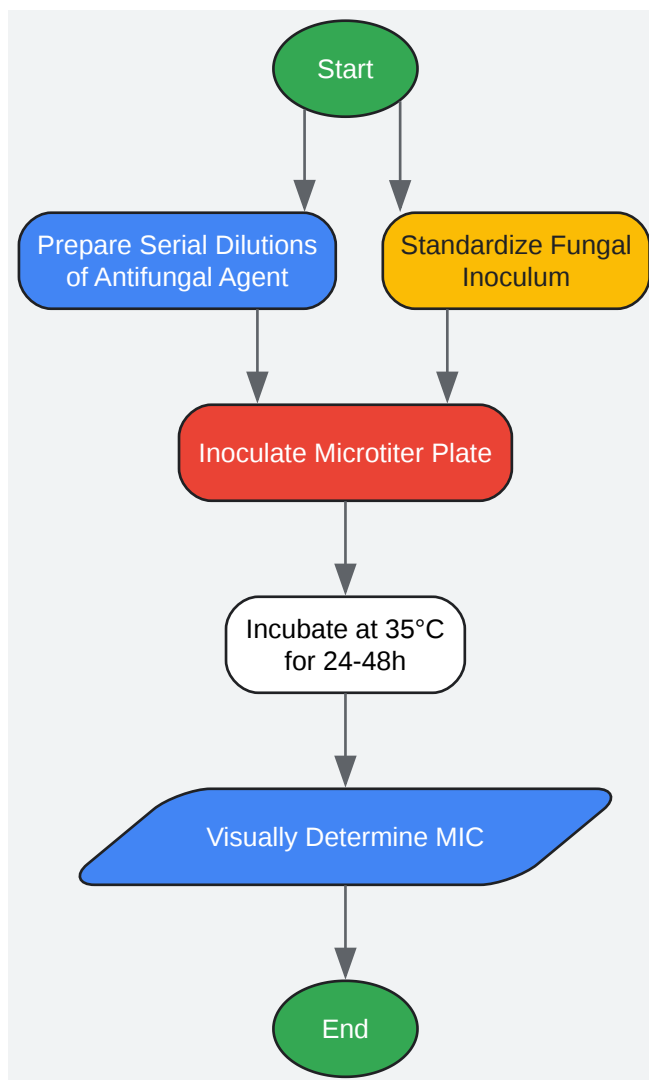
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on **Antifungal Agent 21** and are standard methods for in vitro antifungal susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3)

This method is a gold standard for determining the MIC of an antifungal agent.

- **Preparation of Antifungal Agent:** The antifungal agent is serially diluted in RPMI 1640 medium to achieve a range of concentrations.
- **Inoculum Preparation:** Fungal isolates are cultured and the inoculum is standardized to a concentration of 0.5×10^3 to 2.5×10^3 cells/mL.
- **Incubation:** 100 μ L of the standardized inoculum is added to each well of a microtiter plate containing 100 μ L of the serially diluted antifungal agent. The plates are incubated at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.



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References

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- 3. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
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